molecular formula C17H15FN4O2 B2890125 2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034507-63-4

2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No.: B2890125
CAS No.: 2034507-63-4
M. Wt: 326.331
InChI Key: VJFDGKGYBHCIIS-UHFFFAOYSA-N
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Description

The compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a component of several larger naturally occurring compounds, including heme, a component of hemoglobin .


Molecular Structure Analysis

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The presence of nitrogen in the ring can have significant effects on the compound’s reactivity and properties .


Chemical Reactions Analysis

Pyrrole compounds are known to undergo various chemical reactions, including electrophilic substitution and reactions at the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyrrole itself is a colorless liquid at room temperature and has a characteristic odor .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Novel pyrrolopyrimidines derivatives exhibit a range of biological activities due to their unique structure. For example, the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives demonstrates the chemical versatility of pyrrolopyrimidine frameworks. These compounds were characterized by various spectroscopic techniques and their cytotoxic activities against different cancer cell lines were evaluated, highlighting their potential in drug development (Kökbudak et al., 2020).

Biological and Pharmacological Applications

  • Cytotoxic Activity : Research has shown that certain pyrrolopyrimidine derivatives exhibit cytotoxic activity against cancer cells, making them potential candidates for anticancer drug development. For instance, synthesis and biological evaluation of novel pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents demonstrate the therapeutic potential of these compounds (Rahmouni et al., 2016).

  • Antimicrobial Activity : Some derivatives have been found to possess significant antimicrobial properties, suggesting their use in combating microbial infections. The synthesis and antimicrobial activity of new heterocycles incorporating the antipyrine moiety highlight the antimicrobial potential of pyrrolopyrimidine compounds (Bondock et al., 2008).

  • Anti-Hyperglycemic Activity : Pyrrolopyrimidine derivatives have also shown promise as anti-hyperglycemic agents, indicating their potential in diabetes management. The synthesis and evaluation of novel spiro derivatives for pyrrolopyrimidines as anti-hyperglycemia promising compounds provide evidence of their efficacy in lowering blood glucose levels (Fatahala et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyrrole derivatives are used as inhibitors for various biological targets .

Safety and Hazards

Like many organic compounds, pyrrole and its derivatives should be handled with care. They may be harmful if ingested, inhaled, or come into contact with the skin .

Future Directions

Pyrrole derivatives are of interest in various fields, including medicinal chemistry, due to their presence in many biologically active compounds . Future research may focus on synthesizing new pyrrole derivatives and studying their properties and potential applications.

Properties

IUPAC Name

13-fluoro-5-(2-pyrrol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c18-12-3-4-15-19-14-5-8-21(10-13(14)17(24)22(15)9-12)16(23)11-20-6-1-2-7-20/h1-4,6-7,9H,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFDGKGYBHCIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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